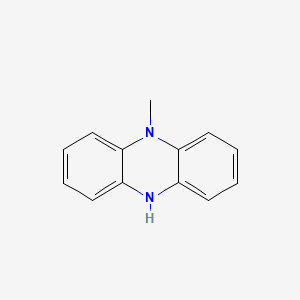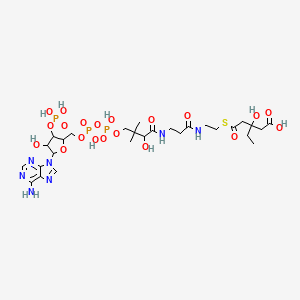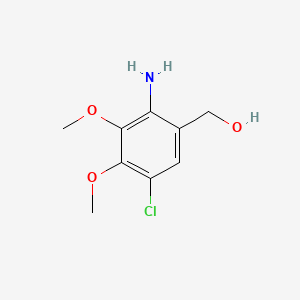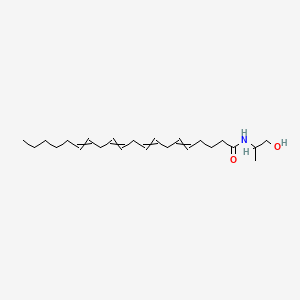
(R)-methanandamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
®-Methanandamide is synthesized through a series of chemical reactions starting from anandamide. The reaction conditions typically involve the use of methylating agents and appropriate solvents under controlled temperatures . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
®-Methanandamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Methanandamide can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
®-Methanandamide has a wide range of scientific research applications:
Mechanism of Action
®-Methanandamide exerts its effects by binding to and activating the cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid type 1 (TRPV1) receptors . This activation leads to a series of intracellular signaling pathways that modulate various physiological processes, including pain perception, inflammation, and neuroprotection . The molecular targets involved include G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
®-Methanandamide is unique compared to other similar compounds due to its higher potency and metabolic stability . Similar compounds include:
Anandamide: The endogenous ligand for cannabinoid receptors, but with lower potency and stability compared to ®-Methanandamide.
2-Arachidonoylglycerol: Another endogenous cannabinoid receptor ligand with different pharmacological properties.
Synthetic cannabinoids: Such as HU-210 and CP 55,940, which have varying affinities and efficacies at cannabinoid receptors.
®-Methanandamide stands out due to its selective activation of both CB1 and TRPV1 receptors, making it a valuable tool in cannabinoid research .
Properties
Molecular Formula |
C23H39NO2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChI Key |
SQKRUBZPTNJQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Synonyms |
(R)-methanandamide AM-356 AM356 arachidonyl-1'-hydroxy-2'-propylamide methanandamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)
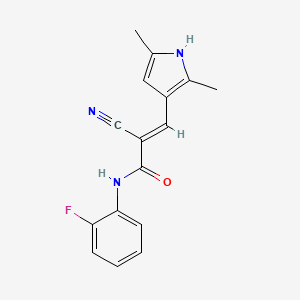
![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B1213778.png)
![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)
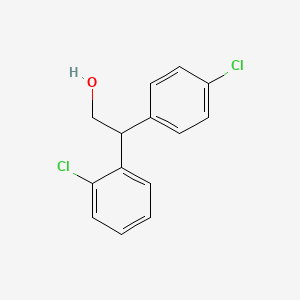
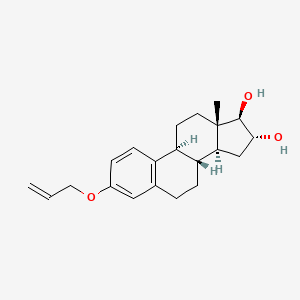
![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)
